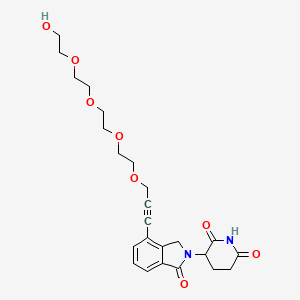
Phthalimidinoglutarimide-propargyl-PEG4-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-propargyl-PEG4-OH is a complex chemical compound that combines several functional groups, including phthalimide, glutarimide, propargyl, and polyethylene glycol (PEG)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG4-OH typically involves multiple steps, each requiring specific reaction conditions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then linked through a propargyl group. The final step involves the attachment of a PEG4 (polyethylene glycol with four ethylene glycol units) chain to enhance the compound’s solubility and stability.
Phthalimide Preparation: Phthalimide is synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under controlled temperature conditions.
Glutarimide Preparation: Glutarimide is prepared by the cyclization of glutamic acid or its derivatives.
Propargylation: The propargyl group is introduced through a nucleophilic substitution reaction, typically using propargyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG4-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Phthalimidinoglutarimide-propargyl-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeted therapies where the PEGylation improves pharmacokinetics and reduces immunogenicity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG4-OH involves its interaction with specific molecular targets and pathways. The compound’s PEGylation enhances its solubility and stability, allowing it to effectively reach and interact with its targets. The propargyl group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with other molecules .
相似化合物的比较
Phthalimidinoglutarimide-propargyl-PEG4-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG4-C2-amine HCl: Similar structure but with an additional amine group, offering different reactivity and applications.
Propargyl-PEG4-acid: Contains a carboxylic acid group instead of the phthalimide and glutarimide groups, used in different bioconjugation and synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
属性
分子式 |
C24H30N2O8 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
3-[7-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H30N2O8/c27-8-10-32-12-14-34-16-15-33-13-11-31-9-2-4-18-3-1-5-19-20(18)17-26(24(19)30)21-6-7-22(28)25-23(21)29/h1,3,5,21,27H,6-17H2,(H,25,28,29) |
InChI 键 |
SBVQMIRJGHBSGP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















